tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[45]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a spirocyclic lactam with tert-butyl chloroformate in the presence of a base to form the desired compound. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the creation of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with distinct functional groups, used in different synthetic applications.
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate: Known for its use in organic synthesis and potential biological activities.
These comparisons highlight the uniqueness of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-7-14(10-16)6-4-5-11(9-15)18-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
UNNUUBYWUTWBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)CN |
Origin of Product |
United States |
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